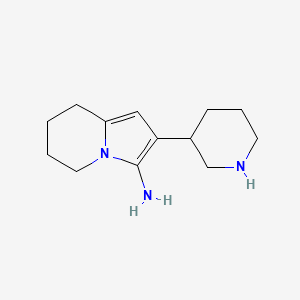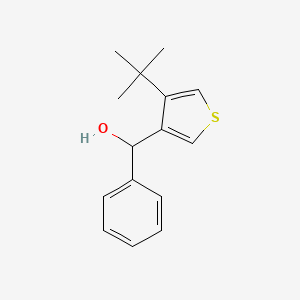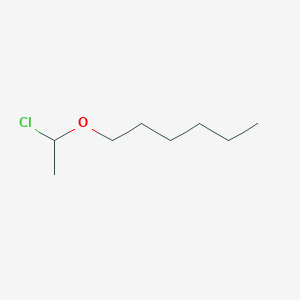
1-(1-Chloroethoxy)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloroethoxy)hexane: is an organic compound with the molecular formula C8H17ClO . It is characterized by the presence of a chloroethoxy group attached to a hexane chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethoxy)hexane can be synthesized through the reaction of hexanol with chloroethane in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where hexanol and chloroethane are combined with an acid catalyst. The reaction mixture is heated and stirred continuously to achieve high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Chloroethoxy)hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1-(1-Hydroxyethoxy)hexane.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloro group can yield 1-(1-Ethoxy)hexane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 1-(1-Hydroxyethoxy)hexane.
Oxidation: Hexanoic acid or hexanal.
Reduction: 1-(1-Ethoxy)hexane.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloroethoxy)hexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-Chloroethoxy)hexane involves its interaction with nucleophiles, leading to substitution reactions. The chloro group is a good leaving group, making the compound reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromoethoxy)hexane: Similar structure but with a bromo group instead of a chloro group.
1-(1-Iodoethoxy)hexane: Contains an iodo group, making it more reactive than the chloro and bromo analogs.
1-(1-Hydroxyethoxy)hexane: Formed through the substitution of the chloro group with a hydroxyl group.
Uniqueness: 1-(1-Chloroethoxy)hexane is unique due to its specific reactivity profile, which is influenced by the presence of the chloro group. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications.
Eigenschaften
Molekularformel |
C8H17ClO |
|---|---|
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
1-(1-chloroethoxy)hexane |
InChI |
InChI=1S/C8H17ClO/c1-3-4-5-6-7-10-8(2)9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
HGVHQFUEMZVILB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



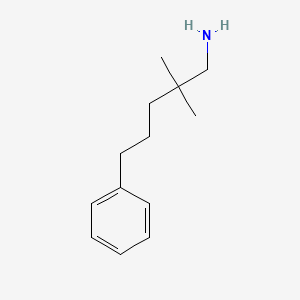
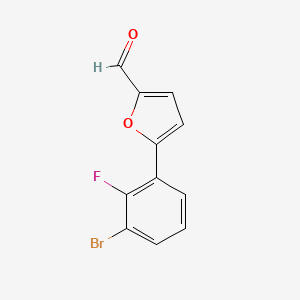


![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
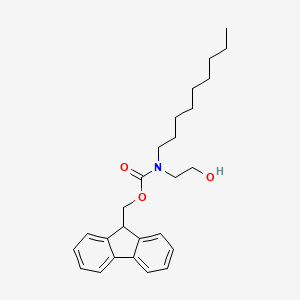
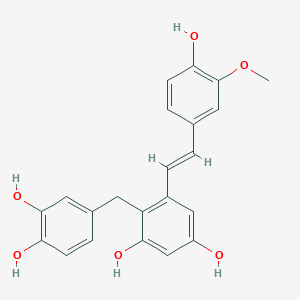
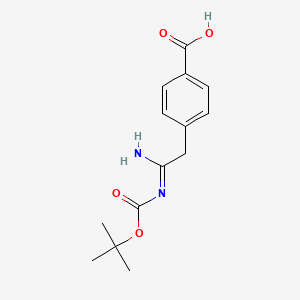
![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)

